
2,3',5'-Tribromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’,5’-Tribromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various consumer products, including electronics, textiles, and plastic foams . due to their toxicity and persistence in the environment, the use of polybrominated biphenyls has been restricted or banned in many regions .
Preparation Methods
The synthesis of 2,3’,5’-Tribromobiphenyl typically involves the bromination of biphenyl under controlled conditions. One common method includes the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in a solvent like carbon tetrachloride or chloroform, and the temperature is maintained at around 0-5°C to control the rate of bromination . Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
2,3’,5’-Tribromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like dimethyl sulfoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of biphenyl derivatives with additional functional groups.
Reduction Reactions: Reduction of 2,3’,5’-Tribromobiphenyl can be achieved using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the removal of bromine atoms.
Scientific Research Applications
2,3’,5’-Tribromobiphenyl has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls and their interactions with other chemicals.
Biology: Research on its toxicological effects helps in understanding the impact of polybrominated biphenyls on living organisms, including their potential to disrupt endocrine systems.
Medicine: Studies on its biological activity contribute to the development of new therapeutic agents and the assessment of environmental health risks.
Mechanism of Action
The mechanism of action of 2,3’,5’-Tribromobiphenyl involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This leads to the metabolism and detoxification of various xenobiotics, but also mediates the toxic effects of halogenated aromatic hydrocarbons .
Comparison with Similar Compounds
2,3’,5’-Tribromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds like 2,2’,4,4’-Tetrabromobiphenyl and 3,3’,4,4’-Tetrabromobiphenyl. These compounds share similar flame-retardant properties but differ in the number and position of bromine atoms on the biphenyl structure. The unique arrangement of bromine atoms in 2,3’,5’-Tribromobiphenyl influences its chemical reactivity and biological activity, making it distinct from other polybrominated biphenyls .
Properties
CAS No. |
855255-45-7 |
|---|---|
Molecular Formula |
C12H7Br3 |
Molecular Weight |
390.90 g/mol |
IUPAC Name |
1,3-dibromo-5-(2-bromophenyl)benzene |
InChI |
InChI=1S/C12H7Br3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H |
InChI Key |
GLMOTTNMEOGAIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


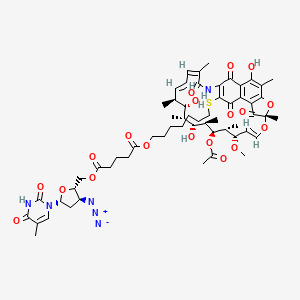
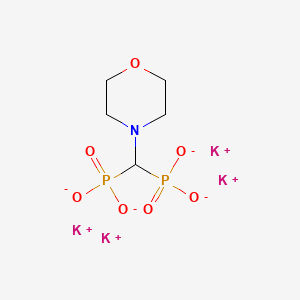

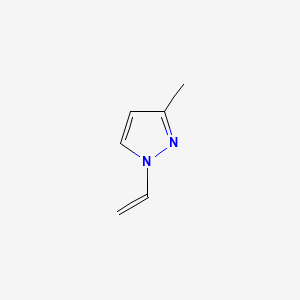

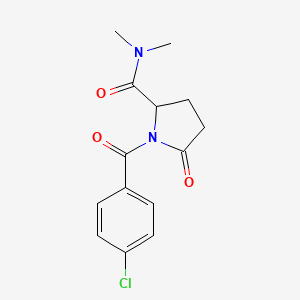
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)

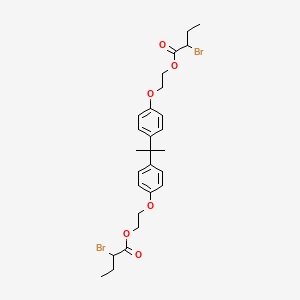
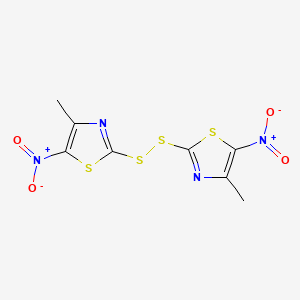
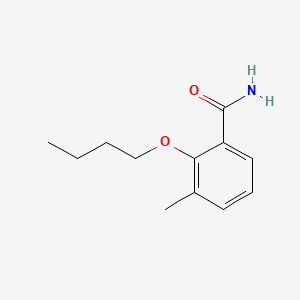
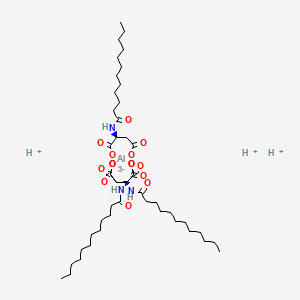
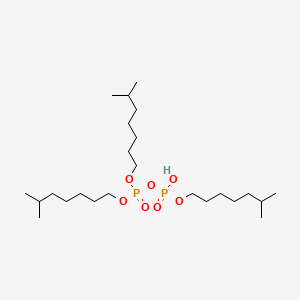
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)
